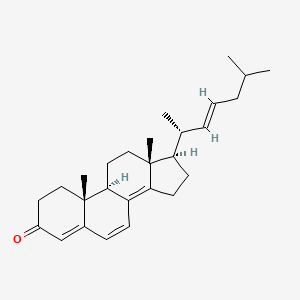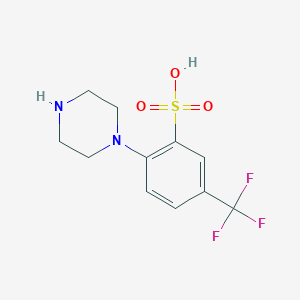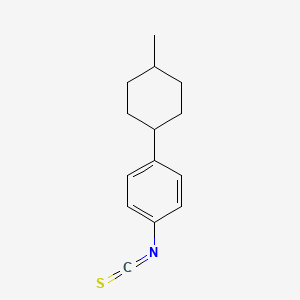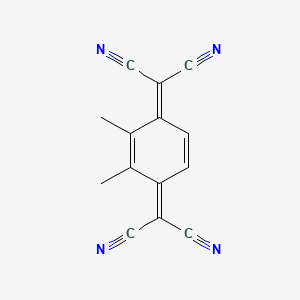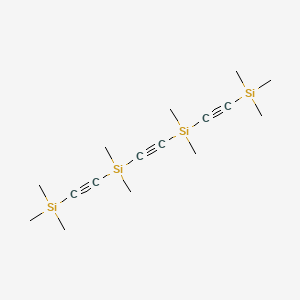
2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne is a unique organosilicon compound characterized by its multiple silicon atoms and triple bonds. This compound is known for its stability and versatility in various chemical reactions, making it a valuable subject of study in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne typically involves the use of organosilicon precursors. One common method is the hydrosilylation of alkynes with silanes, followed by dehydrogenative coupling to form the desired compound. The reaction conditions often require the presence of a catalyst, such as platinum or palladium, and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and yield. The use of advanced catalytic systems and optimized reaction parameters ensures high purity and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be used under mild conditions to achieve substitution.
Major Products Formed
Aplicaciones Científicas De Investigación
2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials.
Biology: The compound’s stability and reactivity make it useful in the development of biocompatible materials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is employed in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which 2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne exerts its effects involves the interaction of its silicon atoms with various molecular targets. The compound can form stable complexes with metals and other elements, facilitating catalytic processes and enhancing reaction efficiency. The pathways involved often include the formation of intermediate species that undergo further transformation to yield the final products.
Comparación Con Compuestos Similares
Similar Compounds
Octamethylcyclotetrasiloxane: Known for its use in cosmetics and personal care products.
Tetramethylsilane: Commonly used as a reference standard in NMR spectroscopy.
Hexamethyldisiloxane: Used as a solvent and in the synthesis of other organosilicon compounds.
Uniqueness
2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne stands out due to its multiple silicon atoms and triple bonds, which confer unique reactivity and stability. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a compound of significant interest in both research and industry.
Propiedades
Número CAS |
132625-46-8 |
|---|---|
Fórmula molecular |
C16H30Si4 |
Peso molecular |
334.75 g/mol |
Nombre IUPAC |
2-[dimethyl(2-trimethylsilylethynyl)silyl]ethynyl-dimethyl-(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C16H30Si4/c1-17(2,3)11-13-19(7,8)15-16-20(9,10)14-12-18(4,5)6/h1-10H3 |
Clave InChI |
YHOSBWJFRGXQOS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#C[Si](C)(C)C#C[Si](C)(C)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



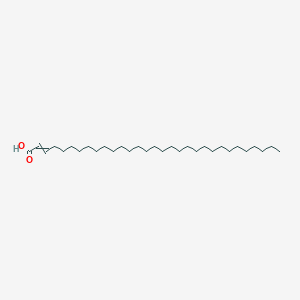
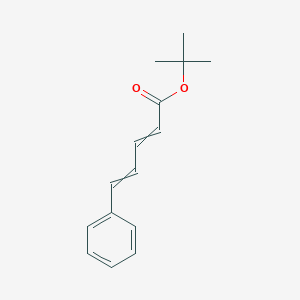
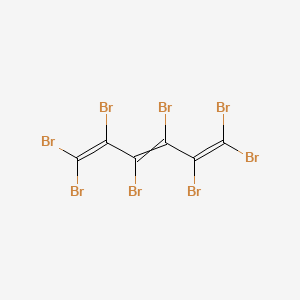
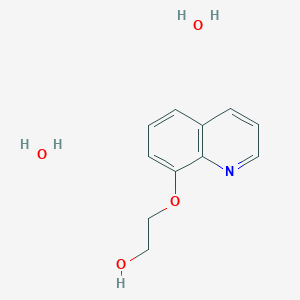
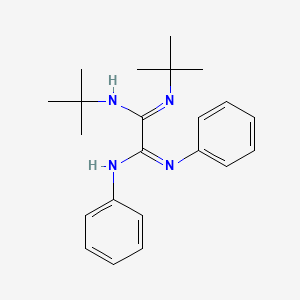
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)

![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)
